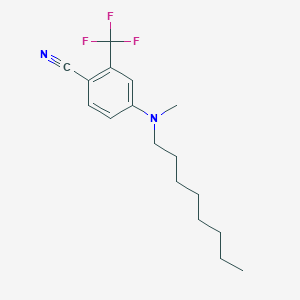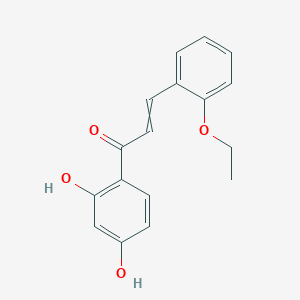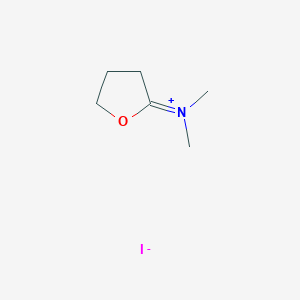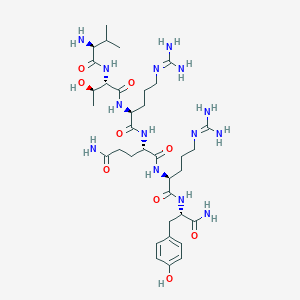
Benzonitrile, 4-(methyloctylamino)-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-(methyloctylamino)-2-(trifluoromethyl)-: is a complex organic compound characterized by the presence of a trifluoromethyl group, a benzonitrile core, and a methyloctylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-(methyloctylamino)-2-(trifluoromethyl)- typically involves multiple steps, starting with the preparation of the benzonitrile core. The methyloctylamino group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis while maintaining product quality .
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 4-(methyloctylamino)-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzonitriles.
Scientific Research Applications
Chemistry: In chemistry, Benzonitrile, 4-(methyloctylamino)-2-(trifluoromethyl)- is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the development of novel materials and catalysts .
Biology and Medicine: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the development of herbicides and insecticides .
Mechanism of Action
The mechanism of action of Benzonitrile, 4-(methyloctylamino)-2-(trifluoromethyl)- involves its interaction with molecular targets through its trifluoromethyl and methyloctylamino groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methyloctylamino group can form hydrogen bonds and electrostatic interactions with specific amino acid residues in proteins, modulating their activity .
Comparison with Similar Compounds
- Benzonitrile, 4-(dimethylamino)-2-(trifluoromethyl)-
- Benzonitrile, 4-(ethylamino)-2-(trifluoromethyl)-
- Benzonitrile, 4-(propylamino)-2-(trifluoromethyl)-
Comparison: Compared to these similar compounds, Benzonitrile, 4-(methyloctylamino)-2-(trifluoromethyl)- exhibits unique properties due to the longer alkyl chain in the methyloctylamino group. This longer chain increases the compound’s hydrophobicity and enhances its ability to interact with lipid membranes, making it more effective in applications requiring membrane penetration .
Properties
CAS No. |
821777-17-7 |
|---|---|
Molecular Formula |
C17H23F3N2 |
Molecular Weight |
312.37 g/mol |
IUPAC Name |
4-[methyl(octyl)amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C17H23F3N2/c1-3-4-5-6-7-8-11-22(2)15-10-9-14(13-21)16(12-15)17(18,19)20/h9-10,12H,3-8,11H2,1-2H3 |
InChI Key |
UIBDORUTMBOAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(C)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanethioamide, N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]-](/img/structure/B12542125.png)

![2-[(Pentan-3-ylidene)amino]ethan-1-amine](/img/structure/B12542151.png)
![(E,E)-1,1'-(Dibenzo[b,d]furan-2,8-diyl)bis(phenyldiazene)](/img/structure/B12542153.png)



![Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene-](/img/structure/B12542178.png)
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12542179.png)





